Ethyl 6-(azepan-1-yl)pyridazine-3-carboxylate

Medicinal Chemistry Physicochemical Properties Building Block Selection

Ethyl 6-(azepan-1-yl)pyridazine-3-carboxylate (CAS 2098024-72-5) is a heterocyclic compound characterized by a pyridazine core substituted at the 6-position with an azepane ring and bearing an ethyl ester at the 3-position. With a molecular formula of C13H19N3O2 and a molecular weight of 249.31 g/mol, it belongs to the class of 3,6-disubstituted pyridazine carboxylate esters.

Molecular Formula C13H19N3O2
Molecular Weight 249.31 g/mol
CAS No. 2098024-72-5
Cat. No. B1492533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-(azepan-1-yl)pyridazine-3-carboxylate
CAS2098024-72-5
Molecular FormulaC13H19N3O2
Molecular Weight249.31 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NN=C(C=C1)N2CCCCCC2
InChIInChI=1S/C13H19N3O2/c1-2-18-13(17)11-7-8-12(15-14-11)16-9-5-3-4-6-10-16/h7-8H,2-6,9-10H2,1H3
InChIKeyOCCNSUDLUNWOFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-(azepan-1-yl)pyridazine-3-carboxylate (CAS 2098024-72-5): Procurement-Focused Chemical Identity and Profile


Ethyl 6-(azepan-1-yl)pyridazine-3-carboxylate (CAS 2098024-72-5) is a heterocyclic compound characterized by a pyridazine core substituted at the 6-position with an azepane ring and bearing an ethyl ester at the 3-position . With a molecular formula of C13H19N3O2 and a molecular weight of 249.31 g/mol, it belongs to the class of 3,6-disubstituted pyridazine carboxylate esters. The presence of the seven-membered azepane ring distinguishes it from analogous six-membered piperidine derivatives, potentially influencing its physicochemical and biological properties. This compound is primarily procured as a research building block for medicinal chemistry and synthetic exploration .

Why Generic Substitution Fails for Ethyl 6-(azepan-1-yl)pyridazine-3-carboxylate: Structural and Physicochemical Differentiation


The seven-membered azepane ring in Ethyl 6-(azepan-1-yl)pyridazine-3-carboxylate imparts distinct conformational flexibility, steric bulk, and electronic properties compared to its six-membered piperidine analog (CAS 1448038-37-6) or the corresponding carboxylic acid (CAS 1182875-23-5) [1]. These structural differences directly affect physicochemical parameters such as LogP and topological polar surface area (TPSA), which in turn influence solubility, permeability, and target binding. For example, the target compound exhibits a calculated LogP of 2.03 and TPSA of 55.32 Ų , while the piperidine analog has a lower molecular weight (235.28 g/mol) and likely different lipophilicity. Substituting the azepane ring with a piperidine or replacing the ethyl ester with a carboxylic acid alters the hydrogen-bond acceptor count and logD, which can change biological activity profiles and synthetic reactivity. Therefore, in-class compounds cannot be interchanged without risking altered potency, selectivity, or synthetic compatibility [1].

Quantitative Differentiation Evidence for Ethyl 6-(azepan-1-yl)pyridazine-3-carboxylate Against Close Analogs


Molecular Weight Differentiation: Azepane vs. Piperidine Ring Size Impact

Ethyl 6-(azepan-1-yl)pyridazine-3-carboxylate possesses a molecular weight of 249.31 g/mol due to its seven-membered azepane substituent, which is 14.03 g/mol heavier than the analogous six-membered piperidine derivative (ethyl 6-(piperidin-1-yl)pyridazine-3-carboxylate, MW 235.28 g/mol) [1]. This mass difference arises from the additional methylene group in the azepane ring. Although a direct head-to-head bioactivity comparison is not available in the public domain, this physicochemical distinction can influence ligand efficiency metrics, passive permeability, and target binding kinetics, making the azepane derivative a distinct chemical probe for structure-activity relationship (SAR) studies.

Medicinal Chemistry Physicochemical Properties Building Block Selection

Lipophilicity Modulation: LogP Comparison Between Azepane and Piperidine Analogs

The target compound exhibits a calculated LogP of 2.0337, as reported by the vendor , which reflects the lipophilic contribution of the seven-membered azepane ring and the ethyl ester. In comparison, the piperidine analog (ethyl 6-(piperidin-1-yl)pyridazine-3-carboxylate) is expected to have a lower LogP due to the absence of one methylene group, though an experimentally validated value is not publicly available. This difference in predicted lipophilicity can influence membrane permeability, off-target binding, and solubility, positioning the azepane derivative as a moderately more lipophilic alternative for exploring hydrophobic binding pockets.

Drug Design ADME Properties LogP

Topological Polar Surface Area (TPSA) Comparison and Implications for Permeability

The TPSA of Ethyl 6-(azepan-1-yl)pyridazine-3-carboxylate is 55.32 Ų , which is identical to that of ethyl 6-(piperidin-1-yl)pyridazine-3-carboxylate because TPSA is determined solely by heteroatom count and does not differentiate ring size. This indicates that both compounds have the same hydrogen-bonding capacity and may exhibit similar passive permeability across biological membranes based on this parameter alone. However, the difference in molecular volume and LogP may still result in divergent ADME profiles.

ADME Drug-likeness Permeability

Synthetic Accessibility and Purity Profile as a Procurement Criterion

The target compound is commercially available with a guaranteed purity of 98% (HPLC) from Leyan , which is comparable to the purity offered for the piperidine analog (98%) . This high purity is suitable for demanding medicinal chemistry applications without additional purification. The azepane building block is supplied as a research-grade intermediate, and its availability in gram-scale quantities enables SAR exploration. No significant differences in synthetic accessibility or cost premium have been documented relative to the piperidine analog, though the azepane ring may require distinct synthetic steps.

Chemical Synthesis Building Block Purity Procurement

Class-Level Biological Activity Potential: Pyridazine Scaffold Differentiation

Pyridazine derivatives, including 3-carboxylate esters, have been reported to exhibit a range of biological activities, including kinase inhibition (MEK, p38MAPK) and anticancer effects [1]. The specific contribution of the azepane substituent at the 6-position has not been quantitatively benchmarked against the piperidine analog in peer-reviewed studies. However, patent literature indicates that pyridazine-3-carboxamide and carboxylate derivatives with 7-membered cyclic amines are claimed as kinase inhibitors (e.g., US Patent 9,126,947) [1]. This class-level evidence suggests that the azepane moiety may confer distinct steric and electronic properties for target engagement, but direct comparative IC50 data remain unavailable. Researchers should conduct head-to-head profiling to quantify selectivity differences.

Kinase Inhibition Anticancer Antimicrobial

Optimal Procurement and Application Scenarios for Ethyl 6-(azepan-1-yl)pyridazine-3-carboxylate Based on Available Evidence


Medicinal Chemistry SAR Exploration of Cyclic Amine Ring Size in Pyridazine Kinase Inhibitors

Use this compound as a six- to seven-membered ring probe to compare the effect of azepane versus piperidine on kinase selectivity and potency. The molecular weight and LogP differences (249.31 g/mol, LogP 2.03 vs. 235.28 g/mol, predicted lower LogP) provide a basis for synthesizing matched molecular pairs to evaluate the impact of ring expansion on target binding and ADME properties [1]. Procurement of both analogs from a single vendor (Leyan, both at 98% purity) ensures batch consistency for reliable SAR interpretation.

Synthesis of Patent-Exemplified Pyridazine-3-carboxamide Derivatives for IP Expansion

Employ Ethyl 6-(azepan-1-yl)pyridazine-3-carboxylate as a key intermediate for amide coupling reactions to generate novel pyridazine-3-carboxamide compounds. The ethyl ester functionality allows facile conversion to carboxamides, and the azepane ring provides structural novelty over the piperidine counterparts commonly exemplified in kinase inhibitor patents such as US 9126947 B2 . This enables the creation of proprietary chemical space for patent applications.

Building Block for Fragment-Based Drug Discovery (FBDD) Libraries

Incorporate this compound into fragment libraries where the azepane ring offers a unique three-dimensional shape and conformational flexibility distinct from planar aromatic substituents. The moderate molecular weight (249.31 g/mol) and acceptable LogP (2.03) fall within fragment-like property space, making it suitable for screening against protein targets with deep hydrophobic pockets . The 98% purity ensures minimal interference in biophysical assays.

Quote Request

Request a Quote for Ethyl 6-(azepan-1-yl)pyridazine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.